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bacteriophage T4 gene 9 protein - 147258-48-8

bacteriophage T4 gene 9 protein

Catalog Number: EVT-1516844
CAS Number: 147258-48-8
Molecular Formula: C24H26O9
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bacteriophage T4 gene 9 protein, also known as gp9, is a crucial component of the bacteriophage T4 structure, specifically involved in the attachment and infection process of the virus. Bacteriophage T4 is classified under the Myoviridae family within the Caudovirales order, characterized by its contractile tail structure. It is one of the most extensively studied bacteriophages, particularly in relation to its genetics and molecular biology due to its role in pioneering discoveries in these fields .

Source and Classification

Bacteriophage T4 primarily infects Escherichia coli bacteria and has a genome consisting of approximately 168,903 base pairs that encode around 300 proteins, including the gene 9 protein. This phage is notable for its complex structure, which includes a prolate head and a contractile tail that facilitates the injection of its genetic material into host cells . The classification of bacteriophage T4 under the Myoviridae family is attributed to its contractile tail mechanism, which distinguishes it from other phage families.

Synthesis Analysis

Methods and Technical Details

The synthesis of bacteriophage T4 gene 9 protein involves several stages during the assembly of the phage. The protein is synthesized as part of the viral assembly process, where it plays a role in connecting the long tail fibers to the baseplate. This connection is essential for the structural integrity of the phage during infection .

The assembly begins with the formation of a membrane-bound initiation complex that includes various proteins such as portal protein gp20 and chaperone protein gp40. The subsequent steps involve binding core proteins and accessory proteins to form a prohead structure, which eventually leads to DNA packaging and head expansion .

Molecular Structure Analysis

Structure and Data

The molecular structure of bacteriophage T4 gene 9 protein has been elucidated through techniques such as X-ray crystallography and cryo-electron microscopy. The gp9 protein is located at the baseplate of the phage, connecting long tail fibers to this baseplate. It plays a pivotal role in triggering tail contraction upon attachment to a host cell, facilitating DNA injection into the bacterial cytoplasm .

The structural analysis reveals that gp9 is part of a larger network that includes other proteins essential for phage function. Its specific arrangement allows for significant conformational changes necessary for effective infection .

Chemical Reactions Analysis

Reactions and Technical Details

In terms of chemical reactions, bacteriophage T4 gene 9 protein participates in interactions that are crucial for initiating infection. Upon attachment to a bacterial cell surface, gp9 undergoes conformational changes that trigger tail contraction. This contraction is essential for delivering the viral genome into the host cell .

The reaction mechanism involves interactions between gp9 and other components of the phage structure, including long tail fibers and baseplate proteins. These interactions are tightly regulated and are vital for ensuring successful phage infection .

Mechanism of Action

Process and Data

The mechanism of action for bacteriophage T4 gene 9 protein involves several steps:

  1. Attachment: The long tail fibers recognize specific receptors on the surface of Escherichia coli.
  2. Conformational Change: Upon successful binding, gp9 triggers a structural change in the tail fibers.
  3. Tail Contraction: This change initiates contraction of the tail sheath, effectively driving the baseplate closer to the bacterial membrane.
  4. DNA Injection: The viral genome is then injected through a channel formed by gp20 into the host cell's cytoplasm.

This process allows bacteriophage T4 to effectively hijack bacterial machinery for replication .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bacteriophage T4 gene 9 protein exhibits several notable physical properties:

  • Molecular Weight: Approximately 27 kDa.
  • Structure: Composed primarily of alpha-helices and beta-sheets, contributing to its stability.
  • Solubility: Generally soluble in aqueous solutions, facilitating its interaction with other viral components.

Chemically, gp9 interacts with various proteins within the phage structure through non-covalent interactions such as hydrogen bonds and van der Waals forces. These interactions are essential for maintaining structural integrity during viral assembly and infection processes .

Applications

Scientific Uses

Bacteriophage T4 gene 9 protein has significant applications in various scientific fields:

  • Molecular Biology: It serves as a model system for studying viral assembly mechanisms.
  • Gene Delivery Systems: Due to its ability to package DNA efficiently, researchers are exploring its use in developing viral vectors for gene therapy applications.
  • Biotechnology: Bacteriophage T4's efficiency in targeting bacteria makes it an important tool in biotechnology for developing antibacterial agents or probiotics .
Structural Characterization of Bacteriophage T4 Gene 9 Protein (gp9)

Primary, Secondary, and Tertiary Structural Features

Bacteriophage T4 gene product 9 (gp9) is a structural protein comprising 288 amino acid residues per monomer, with a molecular weight of 30.7 kDa [6]. The primary structure features a distinct domain organization with critical N- and C-terminal regions essential for trimer stability and function. Secondary structural analysis via circular dichroism spectroscopy reveals that gp9 contains 65–73% β-sheet structure and 11–16% α-helical content, consistent with computational predictions of its domain architecture [6]. At the tertiary level, gp9 monomers fold into three discrete domains connected by flexible hinges. Quaternary structure formation involves the assembly of three monomers into a biologically active homotrimer stabilized by extensive inter-subunit interactions, particularly within the C-terminal domain [1] [4].

Table 1: Primary Structural Features of gp9

PropertyValue
Amino acid residues288
Molecular weight (monomer)30.7 kDa
DomainsN-terminal, Middle, C-terminal
Critical terminal regionsMet1-Ser19, Gln282-Gln288

Homotrimeric Assembly and Domain Architecture

The functional unit of gp9 is a homotrimer exhibiting exceptional stability, including resistance to sodium dodecyl sulfate (SDS) treatment under non-reducing conditions [6]. This trimer assembles with 3-fold symmetry and adopts a unique "swapped domain" topology where the C-terminal domain rotates approximately 120° relative to the N-terminal and middle domains [4]. The overall dimensions of the trimer measure 60 Å × 60 Å × 130 Å, creating an elongated molecular machine that bridges the long tail fibers (LTFs) and the baseplate [4] [5].

N-Terminal Coiled-Coil Domain

The N-terminal domain (residues Met1-Asn40) contains a trimeric coiled-coil structure spanning Thr20-Asn40, stabilized by hydrophobic interactions involving two phenylalanine residues [4]. Controversy exists regarding the conformation of the extreme N-terminus (Met1-Ser19). Initial crystallographic models suggested an extended conformation interacting with adjacent trimers, but subsequent structural data supports a fold-back topology where Met1 forms a hydrogen bond with Glu74 of the same monomer [4] [5]. This region is critical for long tail fiber association and undergoes conformational changes during infection initiation. Deletion of even 12 N-terminal residues reduces SDS resistance and impairs baseplate incorporation, highlighting its role in stabilizing the entire trimer [4] [5].

Middle β-Sandwich Domain

Residues Gln59-Pro164 form a middle domain characterized by a unique seven-stranded mixed β-sandwich fold not previously observed in other protein structures [1] [4]. This domain exhibits a distinctive topology where the β-strands are arranged in two sheets that pack against each other. Unlike the N- and C-terminal domains, the middle domain does not participate extensively in inter-monomer interactions within the trimer. Monoclonal antibody binding studies indicate that perturbations in the N-terminal domain (e.g., deletions or mutations) induce conformational changes in this middle domain, suggesting dynamic coupling between these regions [4] [5]. The domain's position within the baseplate upper rim positions it to transmit signals between the LTFs and the baseplate interior.

C-Terminal Jelly-Roll Domain

The C-terminal domain (Ala175-Gln288) adopts a classic eight-stranded antiparallel β-sandwich fold resembling the "jelly-roll" motif ubiquitous in viral capsid proteins [1] [4]. This domain is absolutely essential for trimerization, as deletion of the last seven residues (Gln282-Gln288) completely abolishes trimer formation [4] [6]. Structural and mutagenesis data confirm that the C-terminal domain binds directly to the baseplate periphery, while biochemical studies demonstrate that even truncation of the terminal five residues yields a partially functional but SDS-sensitive trimer [4] [6]. The jelly-roll domain's structural integrity is crucial for maintaining the overall stability of gp9 and its ability to transmit conformational changes to the baseplate.

Table 2: Domain Architecture of gp9 Trimer

DomainResiduesStructural FeaturesFunctional Role
N-terminalMet1-Asn40Coiled-coil (Thr20-Asn40); fold-back N-terminusLTF association; signal initiation
MiddleGln59-Pro164Unique 7-stranded β-sandwichStructural linker; conformational coupling
C-terminalAla175-Gln2888-stranded antiparallel β-sandwich (jelly-roll)Baseplate attachment; trimer stability

Crystal Structure Resolution and Key Structural Motifs

The crystal structure of recombinant gp9 was initially determined to 2.3 Å resolution (PDB ID: 1QEX) using X-ray crystallography, revealing the intricate domain organization and trimeric assembly [1]. Crystallization conditions involved the hanging drop vapor diffusion method at pH 4.0 with ammonium sulfate as precipitant, yielding crystals belonging to space group R32 with hexagonal cell dimensions (a = b = 86.5 Å, c = 156.2 Å) [7]. A key structural motif is the flexible interdomain connector (Met167-Ser173) that enables the 120° rotation of the C-terminal jelly-roll domain relative to the other domains [1] [4]. Alternative conformations were observed for the N-terminal residues (Met1-Ser19), with a subsequent structural model (PDB ID: 1S2E) resolving this region folded back onto its own coiled-coil domain rather than extending toward adjacent trimers [4] [5]. This fold-back conformation forms specific intra-monomer hydrogen bonds (e.g., Met1-Glu74, Phe2-Gln45, Pro6-Asp34) and an inter-monomer interaction (Gln4-Ile61) that stabilize the trimer's baseplate-proximal region.

Table 3: Structural Studies of gp9

MethodResolution/Space GroupKey FindingsReference
X-ray crystallography2.3 Å (1QEX)Initial trimer structure; domain organization [1]
X-ray crystallographyAlternative model (1S2E)Fold-back N-terminus conformation [4]
Cryo-EM baseplate map12 ÅN-terminal domain in baseplate upper rim [4]
CD spectroscopySecondary structure quantification65-73% β-sheet; 11-16% α-helix [6]

Flexibility and Hinge Regions in Signal Transmission

Gp9 contains flexible hinge regions critical for its function as a conformational switch during infection. The most prominent hinge occurs near Pro174, enabling the dramatic 120° rotation of the C-terminal jelly-roll domain relative to the rest of the protein [1]. This hinge facilitates signal transmission between the long tail fibers attached to the N-terminal domain and the baseplate bound to the C-terminal domain. Mutagenesis studies demonstrate that perturbations in one domain propagate conformational changes throughout the entire structure: N-terminal truncations alter the middle domain's epitope accessibility, while C-terminal mutations destabilize the N-terminal coiled-coil [4] [5]. This interdomain allostery allows gp9 to convert the mechanical stress from LTF-receptor binding into the structural transition of the baseplate from a hexagonal "dome" to a star-shaped configuration. The Met167-Ser173 linker, acting as a molecular pivot, forms hydrogen bonds with adjacent monomers, further integrating trimer stability with hinge flexibility [1] [4].

Comparative Analysis with Other Baseplate Proteins (e.g., gp11, gp12)

Within the T4 baseplate—a 520 Å diameter, 270 Å high multiprotein complex comprising at least 15 different proteins—gp9 exhibits distinct structural and functional specialization compared to neighboring proteins [2]. While gp9 serves as the critical interface between the long tail fibers (LTFs) and baseplate, gp11 forms the connection between the baseplate and short tail fibers (STFs). The crystal structure of gp11 reveals a hexameric assembly with a central channel, contrasting sharply with gp9's trimeric architecture [1]. Functionally, gp11 acts as a static structural adapter, whereas gp9 undergoes dramatic conformational changes during infection initiation.

Similarly, gp12 (short tail fiber protein) adopts a triple β-helix fold that facilitates host cell surface penetration after sheath contraction, differing fundamentally from gp9's β-sandwich domains [2]. Unlike gp9's role as a trigger for baseplate reorganization, gp12 functions downstream in the irreversible attachment process. All three proteins—gp9, gp11, and gp12—contain extensive β-sheet structures but assemble into distinct oligomeric states (trimer, hexamer, and trimer, respectively) and occupy different positions within the baseplate's architecture. Specifically, gp9 anchors the periphery at LTF attachment sites, gp11 resides near the baseplate's interface with the tail tube, and gp12 remains folded beneath the baseplate until activation [1] [2].

Table 4: Baseplate Protein Structural Comparison

ProteinOligomeric StateKey Structural FeaturesPosition in BaseplateFunctional Role
gp9HomotrimerCoiled-coil + β-sandwich domainsPeriphery (LTF attachment sites)Triggers baseplate conformation change
gp11Homodimer/HomohexamerCentral channel structureBaseplate-tail tube interfaceConnects baseplate to short tail fibers
gp12HomotrimerTriple β-helixFolded beneath baseplateHost cell penetration after activation

Properties

CAS Number

147258-48-8

Product Name

bacteriophage T4 gene 9 protein

Molecular Formula

C24H26O9

Synonyms

bacteriophage T4 gene 9 protein

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